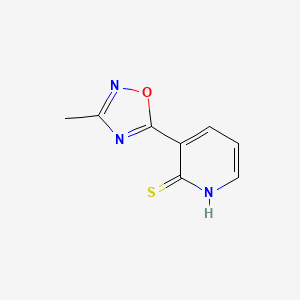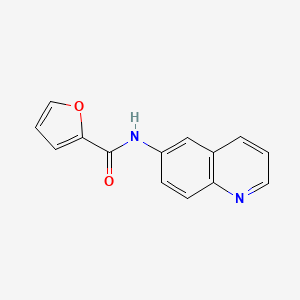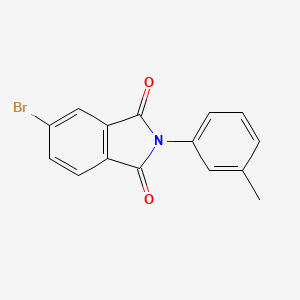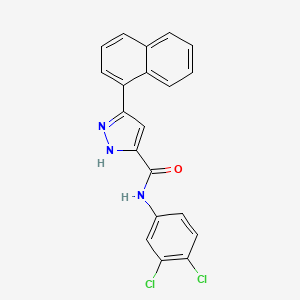
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy ketones This compound is characterized by the presence of a piperidine ring and a phenoxy group substituted with tert-butyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-di-tert-butyl-4-methoxyphenol, is reacted with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then subjected to nucleophilic substitution with piperidine to form the phenoxy-piperidine intermediate.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of 2-(2,5-Di-tert-butyl-4-formylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: Formation of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and phenoxy group are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Di-tert-butyl-4-hydroxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the presence of both tert-butyl and methoxy groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine ring provides a distinct profile compared to similar compounds.
Properties
Molecular Formula |
C22H35NO3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(2,5-ditert-butyl-4-methoxyphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H35NO3/c1-21(2,3)16-14-19(17(22(4,5)6)13-18(16)25-7)26-15-20(24)23-11-9-8-10-12-23/h13-14H,8-12,15H2,1-7H3 |
InChI Key |
SEXQCFURKYBRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)N2CCCCC2)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494866.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)
![3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12494901.png)

![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)

